2-Chlorophenyl 4-[(E)-{[4-({4-[(E)-({4-[(2-chlorophenoxy)carbonyl]phenyl}methylidene)amino]phenyl}methyl)phenyl]imino}methyl]benzoate
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Overview
Description
2-Chlorophenyl 4-[(E)-{[4-({4-[(E)-({4-[(2-chlorophenoxy)carbonyl]phenyl}methylidene)amino]phenyl}methyl)phenyl]imino}methyl]benzoate is a complex organic compound characterized by its multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 4-[(E)-{[4-({4-[(E)-({4-[(2-chlorophenoxy)carbonyl]phenyl}methylidene)amino]phenyl}methyl)phenyl]imino}methyl]benzoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route can be summarized as follows:
Formation of the Intermediate Aldehyde: The initial step involves the reaction of 2-chlorophenol with phosgene to form 2-chlorophenyl chloroformate. This intermediate is then reacted with 4-aminobenzaldehyde to form the corresponding aldehyde.
Condensation Reaction: The aldehyde intermediate undergoes a condensation reaction with 4-[(2-chlorophenoxy)carbonyl]benzaldehyde in the presence of a base, such as sodium hydroxide, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 4-[(E)-{[4-({4-[(E)-({4-[(2-chlorophenoxy)carbonyl]phenyl}methylidene)amino]phenyl}methyl)phenyl]imino}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-Chlorophenyl 4-[(E)-{[4-({4-[(E)-({4-[(2-chlorophenoxy)carbonyl]phenyl}methylidene)amino]phenyl}methyl)phenyl]imino}methyl]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 4-[(E)-{[4-({4-[(E)-({4-[(2-chlorophenoxy)carbonyl]phenyl}methylidene)amino]phenyl}methyl)phenyl]imino}methyl]benzoate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
Fenvalerate: A synthetic pyrethroid insecticide with a similar aromatic structure.
Sulphenone: An organosulfur compound with a related aromatic sulfone structure.
Uniqueness
2-Chlorophenyl 4-[(E)-{[4-({4-[(E)-({4-[(2-chlorophenoxy)carbonyl]phenyl}methylidene)amino]phenyl}methyl)phenyl]imino}methyl]benzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C41H28Cl2N2O4 |
---|---|
Molecular Weight |
683.6 g/mol |
IUPAC Name |
(2-chlorophenyl) 4-[[4-[[4-[[4-(2-chlorophenoxy)carbonylphenyl]methylideneamino]phenyl]methyl]phenyl]iminomethyl]benzoate |
InChI |
InChI=1S/C41H28Cl2N2O4/c42-36-5-1-3-7-38(36)48-40(46)32-17-9-30(10-18-32)26-44-34-21-13-28(14-22-34)25-29-15-23-35(24-16-29)45-27-31-11-19-33(20-12-31)41(47)49-39-8-4-2-6-37(39)43/h1-24,26-27H,25H2 |
InChI Key |
JORHPYGOJBBDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)CC4=CC=C(C=C4)N=CC5=CC=C(C=C5)C(=O)OC6=CC=CC=C6Cl)Cl |
Origin of Product |
United States |
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